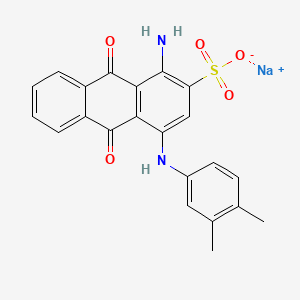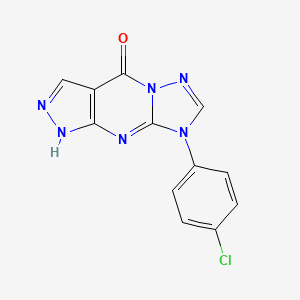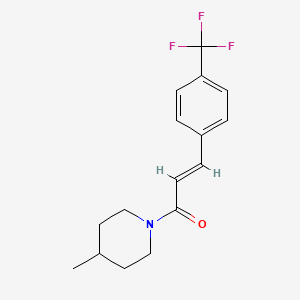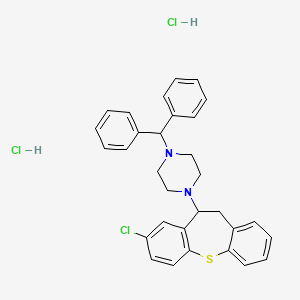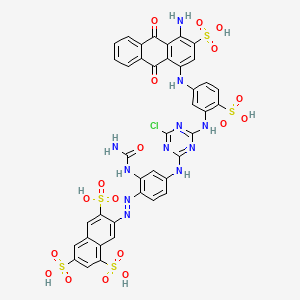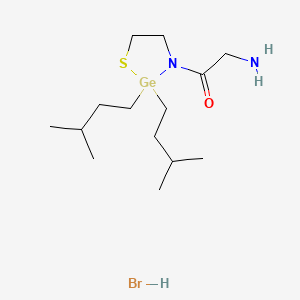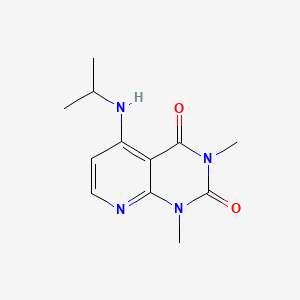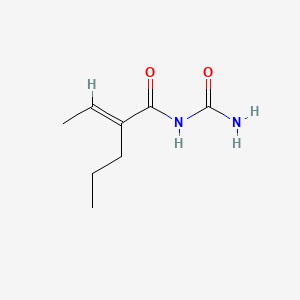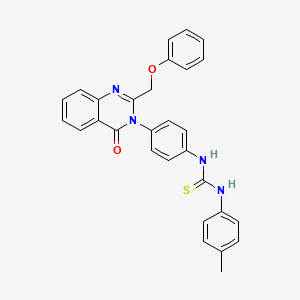
Thiourea, N-(4-methylphenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a quinazolinyl group and a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- typically involves multiple steps. The process may start with the preparation of the quinazolinyl intermediate, followed by the introduction of the phenoxymethyl group. The final step involves the formation of the thiourea linkage. Common reagents used in these reactions include isocyanates, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler compound with similar functional groups but lacking the complex quinazolinyl and phenoxymethyl groups.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety.
Quinazolinylthiourea: Similar structure but with variations in the substituents on the quinazolinyl ring.
Uniqueness
Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
118526-04-8 |
|---|---|
Molecular Formula |
C29H24N4O2S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C29H24N4O2S/c1-20-11-13-21(14-12-20)30-29(36)31-22-15-17-23(18-16-22)33-27(19-35-24-7-3-2-4-8-24)32-26-10-6-5-9-25(26)28(33)34/h2-18H,19H2,1H3,(H2,30,31,36) |
InChI Key |
NXRWQJPZZDCMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
